(Z)-Oct-4-enoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-oct-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h4-5H,2-3,6-7H2,1H3,(H,9,10)/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHBCQFBHMBAMC-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315343 | |

| Record name | (4Z)-4-Octenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18654-81-4 | |

| Record name | (4Z)-4-Octenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18654-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octenoic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018654814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4Z)-4-Octenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-oct-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OCTENOIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVP4H6QXCP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Z)-Oct-4-enoic acid chemical structure and properties

An In-depth Technical Guide to (Z)-Oct-4-enoic Acid: Structure, Properties, Synthesis, and Biological Significance

Abstract

(Z)-Oct-4-enoic acid, also known as cis-4-octenoic acid, is an unsaturated medium-chain fatty acid (MCFA) characterized by an eight-carbon chain with a cis-configured double bond at the fourth carbon. As a member of the MCFA family, its unique physicochemical properties and metabolic pathway distinguish it from long-chain fatty acids, making it a molecule of significant interest in metabolic research, nutritional science, and as a potential building block in synthetic chemistry. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, stereoselective synthesis, and known biological relevance. We delve into the causality behind synthetic strategies, present detailed analytical and procedural protocols, and explore the broader implications of its function as an MCFA.

Chemical Structure and Physicochemical Properties

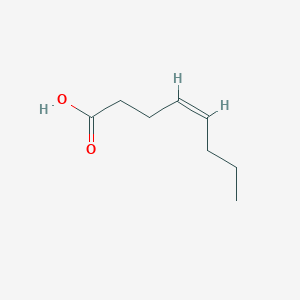

(Z)-Oct-4-enoic acid is a carboxylic acid with the molecular formula C₈H₁₄O₂.[1][2] The defining structural feature is the double bond between carbons 4 and 5, which adopts a Z (or cis) configuration. This stereochemistry introduces a distinct bend in the aliphatic chain.[3] This kink hinders efficient packing of the molecules in the solid state, resulting in weaker intermolecular forces and a lower melting point compared to its saturated counterpart, octanoic acid, or its trans isomer.[3] This structural feature is fundamental to its physical state and its role in biological membranes.

Most naturally occurring unsaturated fatty acids exist in the cis configuration.[3][4] The rigidity of the carbon-carbon double bond prevents free rotation, leading to distinct cis and trans isomers with different physical and biological properties.[3]

Caption: 2D Structure of (Z)-Oct-4-enoic Acid.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (4Z)-4-Octenoic acid | [1][2] |

| Common Name | cis-4-Octenoic acid | [1] |

| CAS Number | 18654-81-4 | [1][5][6] |

| Molecular Formula | C₈H₁₄O₂ | [1][2][7] |

| Molecular Weight | 142.20 g/mol | [1][7] |

| Melting Point | -35 °C | [5] |

| Boiling Point | 240 °C | [5] |

| Density | 0.955 g/cm³ | [5][6] |

| SMILES | CCCC/C=C\CCC(=O)O | [6][7] |

| InChIKey | PFHBCQFBHMBAMC-PLNGDYQASA-N |[1] |

Stereoselective Synthesis: The Wittig Reaction

The synthesis of thermodynamically less stable Z-alkenes presents a significant challenge in organic chemistry.[8][9][10] While numerous methods exist, the Wittig reaction remains a versatile and widely used approach for its reliability and high Z-selectivity when using non-stabilized ylides.[10][11][12]

Causality of Stereoselectivity: The preference for the Z-isomer arises from the mechanism involving non-stabilized ylides (where the carbon anion is adjacent to alkyl or hydrogen groups). The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[12] For non-stabilized ylides, the kinetic control favors the formation of the cis-substituted oxaphosphetane, which subsequently decomposes to yield the Z-alkene and triphenylphosphine oxide. The formation of the very strong phosphorus-oxygen double bond is a major thermodynamic driving force for the reaction's completion.[13][14]

Caption: Workflow for the Synthesis of (Z)-Oct-4-enoic Acid via Wittig Reaction.

Experimental Protocol: Synthesis of (Z)-Oct-4-enoic Acid

This protocol describes a representative synthesis using the Wittig reaction. Note: This procedure requires anhydrous conditions and should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Part A: Preparation of the Phosphonium Ylide (Wittig Reagent)

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Allow to cool to room temperature under a stream of dry nitrogen.

-

Alkylation: Add triphenylphosphine (1.0 eq) and 1-bromobutane (1.0 eq) to the flask. Add anhydrous toluene as the solvent. Heat the mixture to reflux and maintain for 24 hours to form the phosphonium salt.

-

Isolation: Cool the reaction mixture. The butyltriphenylphosphonium bromide salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Ylide Formation: Suspend the dried phosphonium salt in anhydrous tetrahydrofuran (THF) in a new flame-dried flask under nitrogen. Cool the suspension to -78 °C (dry ice/acetone bath).

-

Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.0 eq) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for 1 hour.

Part B: The Wittig Reaction and Hydrolysis

-

Aldehyde Addition: Cool the ylide solution back to -78 °C. Slowly add a solution of methyl 4-oxobutanoate (1.0 eq) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

-

Quenching: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers.

-

Workup: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, methyl (Z)-oct-4-enoate. The main byproduct, triphenylphosphine oxide, can be partially removed by crystallization from a nonpolar solvent like hexane.

-

Hydrolysis: Dissolve the crude ester in a mixture of methanol and 10% aqueous sodium hydroxide (NaOH). Stir at room temperature until TLC or GC-MS analysis indicates complete consumption of the ester.

-

Acidification: Remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M hydrochloric acid (HCl).

-

Final Extraction: Extract the acidified solution with diethyl ether (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield (Z)-Oct-4-enoic acid.

-

Purification: The final product can be purified by column chromatography on silica gel or by vacuum distillation.

Spectroscopic Characterization

Confirming the identity and stereochemical purity of the synthesized product is a critical self-validating step. The following table outlines the expected spectroscopic data for (Z)-Oct-4-enoic acid.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features | Rationale |

|---|---|---|

| ¹H NMR | ~10-12 ppm (broad singlet, 1H)~5.4 ppm (multiplet, 2H)~2.4 ppm (triplet, 2H)~2.1 ppm (multiplet, 4H)~0.9 ppm (triplet, 3H) | Carboxylic acid proton (COOH).Olefinic protons (-CH=CH-). The cis coupling constant (J) is typically ~10 Hz.Methylene protons alpha to COOH.Allylic methylene protons.Terminal methyl protons. |

| ¹³C NMR | ~180 ppm~125-130 ppm (2C)~34 ppm~29 ppm~22 ppm~20 ppm~14 ppm | Carbonyl carbon (COOH).Olefinic carbons (-C=C-).Carbon alpha to COOH.Methylene carbon.Methylene carbon.Allylic carbon.Terminal methyl carbon. |

| IR Spectroscopy | 2500-3300 cm⁻¹ (very broad)~3000 cm⁻¹ (weak)~1710 cm⁻¹ (strong)~1650 cm⁻¹ (weak)~720 cm⁻¹ (medium) | O-H stretch of the carboxylic acid dimer.sp² C-H stretch of the alkene.C=O stretch of the carboxylic acid.C=C stretch of the alkene.C-H out-of-plane bend for a cis-disubstituted alkene. |

| Mass Spec. | M⁺ peak at m/z = 142.20 | Molecular ion peak corresponding to the molecular weight. |

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration.[15][16][17][18]

Biological Significance and Potential Applications

(Z)-Oct-4-enoic acid is classified as a medium-chain fatty acid (MCFA), a group of fatty acids with aliphatic tails of 6 to 12 carbons.[19] MCFAs exhibit distinct metabolic properties compared to the more common long-chain fatty acids (LCFAs).[20][21]

Metabolic Pathway: Unlike LCFAs, which require carnitine-dependent transport into the mitochondria, MCFAs are rapidly absorbed from the small intestine and transported directly to the liver via the portal vein.[20][21][22] In the liver, they can readily cross the mitochondrial membrane without the carnitine shuttle and undergo rapid beta-oxidation for energy production.[21] This efficient metabolism makes them a quick energy source and less likely to be stored in adipose tissue.[20]

Caption: Simplified Metabolic Pathway of Medium-Chain Fatty Acids (MCFAs).

Potential Applications:

-

Nutritional Science: Due to their rapid oxidation, MCFAs (often supplied as medium-chain triglycerides, MCTs) are used in clinical nutrition for individuals with fat malabsorption disorders and in ketogenic diets.[20]

-

Metabolic Regulation: MCFAs are not just energy sources; they also act as signaling molecules that can regulate glucose and lipid metabolism.[19] Research suggests they may enhance thermogenesis and satiety.[19][21]

-

Antimicrobial Activity: Some fatty acids and their derivatives have demonstrated antimicrobial properties against various pathogens.[22][23][24][25] The ability of fatty acids to disrupt bacterial cell membranes is a known mechanism of action.[24] The specific activity of (Z)-Oct-4-enoic acid would require further investigation, but its classification as an unsaturated fatty acid makes this a plausible area of research.

-

Aquaculture: MCTs are increasingly used in aquaculture to enhance growth performance, improve flesh quality, and boost the immune activity of fish and shrimp.[22][23]

Conclusion

(Z)-Oct-4-enoic acid is a structurally distinct medium-chain fatty acid whose properties are dictated by its eight-carbon backbone and the presence of a cis-double bond. Its synthesis, which requires careful stereochemical control, is reliably achieved using methods like the Wittig reaction with non-stabilized ylides. The identity and purity of the resulting molecule can be rigorously validated through standard spectroscopic techniques. Biologically, its classification as an MCFA confers a unique metabolic profile characterized by rapid absorption and oxidation, making it and related compounds valuable for researchers in nutrition, metabolic diseases, and drug development. Further investigation into its specific signaling roles and potential antimicrobial activities could unveil new therapeutic applications.

References

- Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes.National Institutes of Health (NIH).

- Wittig reaction for alkene synthesis.YouTube.

- The Wittig Reaction: Synthesis of Alkenes.Course Website.

- Biological Function of Medium-Chain Fatty Acids and Their Application in Aquatic Animals: A Review.MDPI.

- Wittig Reaction.Organic Chemistry Portal.

- Biological Function of Medium-Chain Fatty Acids and Their Application in Aquatic Animals: A Review.Scilit.

- Synthesis of an Alkene via the Wittig Reaction.Course Website.

- Synthesis of Z-Alkenes from Rh(I)-Catalyzed Olefin Isomerization of β,γ-Unsaturated Ketones.ACS Publications.

- Wittig reaction.Wikipedia.

- Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes.ACS Publications.

- Role of Medium-Chain Fatty Acids in Healthy Metabolism: A Clinical Perspective.ResearchGate.

- Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods.Source.

- Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center.National Institutes of Health (NIH).

- Facile Synthesis of Z-Alkenes via Uphill Catalysis.ACS Publications.

- (Z)-oct-4-enoic acid.NIST WebBook.

- Saturated and Unsaturated Fatty Acids.Chemistry LibreTexts.

- Role Medium-Chain Fatty Acids in the Lipid Metabolism of Infants.National Institutes of Health (NIH).

- Physicochemical Properties of Unsaturated Fatty acids.ResearchGate.

- (Z)-oct-4-enoic acid.ChemicalBook.

- CAS 18654-81-4 (Z)-Oct-4-enoic acid.Alfa Chemistry.

- Unsaturated fat.Britannica.

- Physical and chemical properties of fatty acids.YouTube.

- (4Z)-4-octenoic acid.ChemSynthesis.

- (Z)-oct-4-enoic acid.ChemBK.

- (Z)-oct-4-enoic acid.ChemScene.

- Effect of Unsaturation in Fatty Acids on the Main Characteristics of Langmuir Monolayers.ACS Publications.

- (z)-4-octenoic acid.Sigma-Aldrich.

- Synthesis of Some Octenoic Acids.ACS Publications.

- A Synthesis of (Z)-Octadec-9-enedioic Acid.The University of Melbourne.

- Synthesis of (±)-4-alkanolides from pent-4-enoic acid.ResearchGate.

- Structure Determination from Spectra (1) (H NMR, C NMR, IR).YouTube.

- Investigating the Cytotoxicity and Safety Profile of 9,12- Octadecadienoic acid (Z, Z)-, methyl ester.ResearchGate.

- A marine-derived fatty acid targets the cell membrane of Gram-positive bacteria.ResearchGate.

- Phytochemical Composition, Antioxidant Activity, and Enzyme Inhibitory Activities of Musella lasiocarpa.MDPI.

- NMR, mass spectroscopy, IR - finding compound structure?ResearchGate.

- Predicting the structure based on NMR spectra and IR Data.YouTube.

- Oct-(4E)-enoic acid ester.SpectraBase.

- Solving an Unknown Organic Structure using NMR, IR, and MS.YouTube.

Sources

- 1. (Z)-oct-4-enoic acid [webbook.nist.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Saturated and Unsaturated Fatty Acids – Chemistry of Food and Cooking [mhcc.pressbooks.pub]

- 4. m.youtube.com [m.youtube.com]

- 5. (Z)-oct-4-enoic acid | 18654-81-4 [amp.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemscene.com [chemscene.com]

- 8. Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 21. Role Medium-Chain Fatty Acids in the Lipid Metabolism of Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Biological Function of Medium-Chain Fatty Acids and Their Application in Aquatic Animals: A Review | Scilit [scilit.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

(Z)-Oct-4-enoic Acid: Unveiling Its Natural Origins and Biosynthetic Pathways

An In-depth Technical Guide for Researchers

Abstract: (Z)-Oct-4-enoic acid is a medium-chain monounsaturated fatty acid whose presence in nature and biosynthetic origins are not extensively documented. This technical guide synthesizes the current understanding of medium-chain fatty acid (MCFA) metabolism to propose a scientifically grounded biosynthetic pathway for (Z)-Oct-4-enoic acid. We delve into the de novo synthesis of its C8 backbone and the critical desaturation step, providing a framework for future research. This document serves as a comprehensive resource for researchers in natural product chemistry, biochemistry, and drug development, offering detailed experimental protocols for the isolation, characterization, and biosynthetic elucidation of this and related MCFAs.

Introduction to Medium-Chain Fatty Acids (MCFAs)

Medium-chain fatty acids, typically possessing aliphatic tails of 6 to 12 carbons, occupy a unique metabolic niche. Unlike their long-chain counterparts, MCFAs are more rapidly absorbed and metabolized by the liver, making them a quick energy source.[1] Their biological roles are diverse, ranging from serving as precursors for signaling molecules to possessing antimicrobial properties.[2][3] The saturated C8 fatty acid, octanoic acid (caprylic acid), is a well-known component of dairy products and coconut oil and serves as the precursor for the synthesis of lipoic acid, an essential cofactor in cellular energy metabolism.[1][4]

Unsaturated MCFAs, such as the various isomers of octenoic acid, are less common but are of significant interest due to their potential for unique biological activities and applications as flavor agents.[5] (Z)-Oct-4-enoic acid, the subject of this guide, presents a particular enigma due to the scarcity of literature on its natural occurrence. This guide aims to bridge this knowledge gap by postulating its origins based on established biochemical principles.

Natural Sources of C8 Unsaturated Fatty Acids

Direct, verifiable reports on the natural isolation of (Z)-Oct-4-enoic acid are sparse. However, related isomers have been identified in various biological systems, suggesting that the enzymatic machinery for C8 fatty acid desaturation exists in nature. The presence of these isomers provides logical starting points for bioprospecting for (Z)-Oct-4-enoic acid.

For instance, (Z)-5-Octenoic acid has been reported in plant species such as Thymus longicaulis and Eucalyptus brassiana.[5] The saturated precursor, octanoic acid, is more widespread, found naturally in cheese, corn, and as a component of various animal and vegetable fats.[2][6]

| Fatty Acid | Chemical Structure | Known Natural Sources | Significance/Role |

| Octanoic Acid (Caprylic Acid) | C8H16O2 | Dairy products, coconut oil, palm kernel oil, corn, animal fats.[1][2][6] | Precursor for lipoic acid and ghrelin octanoylation; energy source.[1][4] |

| (Z)-5-Octenoic Acid | C8H14O2 | Thymus longicaulis, Eucalyptus brassiana.[5] | Plant metabolite; potential flavoring agent.[5] |

| 2-Octenoic Acid | C8H14O2 | Found in some food products. | Flavoring agent.[7] |

| (Z)-Oct-4-enoic Acid | C8H14O2 | Not widely documented in natural sources. | Subject of this guide; potential for novel biological activity. |

Proposed Biosynthesis of (Z)-Oct-4-enoic Acid

The biosynthesis of a monounsaturated fatty acid involves two principal stages: the creation of the saturated carbon backbone and the introduction of a double bond at a specific position.

De Novo Synthesis of the Octanoyl (C8) Backbone

The synthesis of the C8 saturated precursor, octanoic acid, begins with acetyl-CoA. In most organisms, fatty acid synthesis (FAS) occurs in the cytosol (FASI) or mitochondria (mtFASII).[4] The mitochondrial pathway is particularly relevant as it typically produces octanoyl-ACP (C8-ACP), which serves as the direct precursor for lipoic acid biosynthesis.[4]

The process is a cycle of condensation, reduction, dehydration, and a second reduction, with each turn adding two carbons from malonyl-CoA.[8]

Key Steps:

-

Initiation: Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase.

-

Elongation Cycles: A series of reactions catalyzed by the multi-enzyme Fatty Acid Synthase (FAS) complex extends the acyl chain.

-

Condensation: Ketoacyl synthase catalyzes the addition of a two-carbon unit from malonyl-ACP.

-

Reduction: A ketoacyl reductase reduces the β-keto group.

-

Dehydration: A hydroxyacyl dehydratase removes a water molecule.

-

Reduction: An enoyl reductase reduces the double bond, yielding a saturated acyl-ACP.

-

-

Termination: The cycle repeats until an eight-carbon chain, octanoyl-ACP, is formed. A specific thioesterase then hydrolyzes the octanoyl-ACP to release free octanoic acid or its CoA ester.[8][9]

Desaturation: The Formation of the Δ4 Double Bond

The introduction of a double bond into a saturated fatty acid is catalyzed by a class of enzymes known as fatty acid desaturases.[10][11] These enzymes are highly specific regarding the position and stereochemistry of the double bond they create.[12]

We propose that (Z)-Oct-4-enoic acid is synthesized via the action of a Δ4-fatty acid desaturase . While Δ9, Δ6, and Δ5 desaturases are more common, Δ4-desaturases have been identified in various organisms and are responsible for creating a double bond between the 4th and 5th carbon atoms (counting from the carboxyl end).[10]

Proposed Pathway: The substrate for this putative desaturase would be either octanoyl-ACP or octanoyl-CoA. The enzyme would catalyze the removal of two hydrogen atoms, introducing a cis (Z) double bond at the C4 position.

// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; malonyl_coa [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; fas_cycle [label="Fatty Acid Synthase (FAS)\nElongation Cycles", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124", width=3, height=1.2]; octanoyl_acp [label="Octanoyl-ACP (C8:0)", fillcolor="#FBBC05", fontcolor="#202124"]; desaturase [label="Putative Δ4-Desaturase", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product_acp [label="(Z)-Oct-4-enoyl-ACP", fillcolor="#FBBC05", fontcolor="#202124"]; thioesterase [label="Thioesterase", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="(Z)-Oct-4-enoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges acetyl_coa -> malonyl_coa [label="ACC"]; malonyl_coa -> fas_cycle; acetyl_coa -> fas_cycle [label="Primer"]; fas_cycle -> octanoyl_acp; octanoyl_acp -> desaturase [label="Substrate"]; desaturase -> final_product_acp [label="Desaturation\n(O₂, 2e⁻)"]; final_product_acp -> thioesterase; thioesterase -> final_product [label="Hydrolysis"]; } Caption: Proposed biosynthetic pathway for (Z)-Oct-4-enoic acid.

Experimental Protocols

To validate the proposed origins of (Z)-Oct-4-enoic acid, a systematic experimental approach is required. The following protocols provide a framework for the isolation, identification, and biosynthetic investigation of this molecule from a potential natural source (e.g., plant tissue).

Protocol 1: Isolation and Characterization

This workflow details the extraction and identification of fatty acids from biological material. The primary analytical method is Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of fatty acid methyl esters (FAMEs).

Methodology:

-

Sample Preparation: Homogenize 5-10g of fresh or freeze-dried biological material in a mortar and pestle with liquid nitrogen.

-

Lipid Extraction (Folch Method):

-

Transfer the homogenized powder to a glass tube.

-

Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution.

-

Agitate for 30 minutes at room temperature.

-

Centrifuge at 2,000 x g for 10 minutes to pellet the solid debris.

-

Transfer the supernatant to a new tube.

-

Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation. Vortex and centrifuge.

-

Carefully collect the lower chloroform phase containing the total lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Saponification and Methylation (to form FAMEs):

-

Resuspend the dried lipid extract in 2 mL of 0.5 M NaOH in methanol.

-

Heat at 80°C for 15 minutes in a sealed tube.

-

Cool to room temperature and add 2 mL of 14% boron trifluoride (BF₃) in methanol.

-

Heat again at 80°C for 15 minutes.

-

Cool and add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

-

Centrifuge to separate phases. The upper hexane layer contains the FAMEs.

-

-

GC-MS Analysis:

-

Inject 1 µL of the hexane layer into a GC-MS system equipped with a polar capillary column (e.g., DB-23 or SP-2560).

-

Use a temperature gradient suitable for separating C8 FAMEs (e.g., initial temp 100°C, ramp to 240°C).

-

Identify the (Z)-Oct-4-enoic acid methyl ester peak by comparing its retention time to an authentic chemical standard and its mass spectrum to library data (expected molecular ion m/z 156.22).

-

// Nodes start [label="Biological Sample\n(e.g., Plant Tissue)"]; extraction [label="Total Lipid Extraction\n(Chloroform:Methanol)"]; derivatization [label="Saponification &\nMethylation (FAMEs)"]; analysis [label="GC-MS Analysis"]; identification [label="Peak Identification\n(Retention Time & Mass Spectrum)"]; quantification [label="Quantification\n(vs. Internal Standard)"];

// Edges start -> extraction; extraction -> derivatization; derivatization -> analysis; analysis -> identification; identification -> quantification; } Caption: Experimental workflow for fatty acid analysis.

Protocol 2: Biosynthetic Pathway Elucidation via Isotope Labeling

This protocol uses stable isotope tracers to map the flow of carbon through the proposed biosynthetic pathway.

Methodology:

-

Precursor Administration: Grow the organism of interest (e.g., plant cell culture, bacteria) in a medium supplemented with a stable isotope-labeled precursor. A suitable choice is ¹³C₂-acetate or uniformly labeled ¹³C-glucose.

-

Time-Course Sampling: Harvest samples at various time points after the introduction of the labeled precursor (e.g., 0, 2, 6, 12, 24 hours).

-

FAME Preparation: Extract lipids and prepare FAMEs from each sample as described in Protocol 1.

-

LC-MS/MS or GC-MS Analysis:

-

Analyze the FAME extracts using a high-resolution mass spectrometer.

-

Monitor for the incorporation of ¹³C atoms into octanoic acid and (Z)-Oct-4-enoic acid.

-

Expected Result: The mass of octanoic acid (as its methyl ester) should increase by +4 m/z units (from the incorporation of four ¹³C₂-acetate units). The mass of (Z)-Oct-4-enoic acid methyl ester should show a corresponding +4 m/z shift, confirming it is derived from the de novo synthesized C8 backbone.

-

-

Metabolite Profiling: Analyze aqueous extracts to trace the label through intermediates like malonyl-CoA to further validate the pathway.

Conclusion and Future Directions

While (Z)-Oct-4-enoic acid remains an understudied natural product, its biosynthesis can be logically inferred from the well-established principles of fatty acid metabolism. The proposed pathway, involving de novo synthesis to an octanoyl precursor followed by a specific Δ4-desaturation, provides a robust hypothesis for the scientific community.

Future research should focus on:

-

Bioprospecting: Screening plants, fungi, and bacteria, particularly those known to produce other C8 fatty acids, for the presence of (Z)-Oct-4-enoic acid.

-

Enzyme Discovery: Identification and characterization of the putative Δ4-desaturase responsible for its synthesis. This could involve transcriptomic analysis and heterologous expression of candidate genes.

-

Biological Activity: Investigating the potential physiological roles and pharmacological properties of (Z)-Oct-4-enoic acid.

The methodologies outlined in this guide provide the necessary tools to bring this enigmatic molecule out of obscurity and into the forefront of natural product research.

References

-

Wikipedia contributors. (2024). Fatty acid synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Fatty acid desaturase. Wikipedia, The Free Encyclopedia. [Link]

-

Wang, S., et al. (2021). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. Frontiers in Microbiology. [Link]

-

Los, D. A., & Murata, N. (1998). Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. [Link]

-

Haruna, A. S., et al. (2017). Review on Fatty Acid Desaturases and their Roles in Temperature Acclimatisation. Journal of Oleo Science. [Link]

-

Omega-Research. Glossary: fatty acid desaturases. Omega-Research. [Link]

-

ResearchGate. Production of medium-chain C8–C10 fatty acids in engineered E. coli.... ResearchGate. [Link]

-

Kroumova, A. B., & Wagner, G. J. (2003). A pathway for the biosynthesis of straight and branched, odd- and even-length, medium-chain fatty acids in plants. Proceedings of the National Academy of Sciences. [Link]

-

The Fragrance Conservatory. Octanoic acid. The Ingredient Directory. [Link]

-

Wood, C. C., et al. (2014). Metabolic engineering of medium-chain fatty acid biosynthesis in Nicotiana benthamiana plant leaf lipids. Frontiers in Plant Science. [Link]

-

National Center for Biotechnology Information. (5Z)-5-octenoic acid. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. Octanoic Acid. PubChem Compound Database. [Link]

-

Carboxysomes.org. Fermentation of Organic Residues to Beneficial Chemicals: A Review of Medium-Chain Fatty Acid Production. MDPI. [Link]

-

AOCS. Biosynthesis of Fatty Acids. AOCS Lipid Library. [Link]

-

ResearchGate. Metabolic engineering of medium-chain fatty acid biosynthesis in Nicotiana benthamiana plant leaf lipids. ResearchGate. [Link]

-

ACS Publications. Combinatorial Engineering of Escherichia coli for Enhancing Lipoic Acid Production. ACS Synthetic Biology. [Link]

-

ResearchGate. Revisiting the metabolism and physiological functions of caprylic acid (C8:0) with special focus on ghrelin octanoylation. ResearchGate. [Link]

-

Semantic Scholar. Metabolic engineering of medium-chain fatty acid biosynthesis in Nicotiana benthamiana plant leaf lipids. Semantic Scholar. [Link]

-

The Good Scents Company. octanoic acid. The Good Scents Company Information System. [Link]

-

ChemBK. (Z)-oct-4-enoic acid. Chemical Database. [Link]

-

ChemSynthesis. (4Z)-4-octenoic acid. Chemical Database. [Link]

-

National Center for Biotechnology Information. 2-Octenoic acid. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. Oct-4-ynoic acid. PubChem Compound Database. [Link]

-

Human Metabolome Database. cis-4-Octenedioic acid (HMDB0004982). HMDB. [Link]

-

Weber, C., et al. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. Applied and Environmental Microbiology. [Link]

-

Knight, J. A., & Diamond, J. H. (1957). Synthesis of Some Octenoic Acids. The Journal of Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 5. (5Z)-5-octenoic acid | C8H14O2 | CID 5282718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Octanoic acid | The Fragrance Conservatory [fragranceconservatory.com]

- 7. 2-Octenoic acid | C8H14O2 | CID 5282713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

- 9. Frontiers | Metabolic engineering of medium-chain fatty acid biosynthesis in Nicotiana benthamiana plant leaf lipids [frontiersin.org]

- 10. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 11. omega-research.com [omega-research.com]

- 12. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of (Z)-Oct-4-enoic Acid in Insects: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the biological role of (Z)-Oct-4-enoic acid and its derivatives in insects, with a particular focus on its function as a semiochemical. This document is intended for researchers, scientists, and drug development professionals in the fields of chemical ecology, entomology, and pest management. It synthesizes current knowledge, details experimental methodologies, and provides insights into the underlying biochemical pathways.

Introduction: The Subtle Language of Fatty Acids in the Insect World

Insects inhabit a world rich in chemical cues, where fatty acids and their derivatives play a pivotal role in mediating a vast array of behaviors essential for survival and reproduction. Beyond their fundamental roles in energy metabolism and as structural components of cell membranes, these molecules act as a sophisticated chemical language. They can function as pheromones for intraspecific communication, such as mate attraction and aggregation, or as kairomones, which are interspecific signals that can be exploited by predators and parasitoids to locate their hosts.

This guide focuses on a specific, less-studied short-chain unsaturated fatty acid, (Z)-Oct-4-enoic acid. While research on long-chain fatty acid pheromones is extensive, the biological significance of their shorter-chain counterparts is an emerging area of investigation. Here, we delve into the known functions of (Z)-Oct-4-enoic acid, the analytical techniques required for its study, and the biosynthetic pathways that likely lead to its production in insects.

(Z)-Oct-4-enoic Acid as a Kairomone in Host Location: The Case of Exorista sorbillans

The most well-documented role of a derivative of (Z)-Oct-4-enoic acid in insects is that of its methyl ester, methyl (Z)-4-octenoate, which functions as a kairomone for the uzifly, Exorista sorbillans[1]. This tachinid fly is a significant endoparasitoid of the silkworm, Antheraea assama, the producer of muga silk, and can cause substantial economic losses in the sericulture industry[2][3].

Kairomones are semiochemicals emitted by one species that benefit a receiving species. In this tritrophic system, the silkworm larva or its host plant produces compounds that are intercepted by the female uzifly, guiding her to a suitable host for oviposition. The identification of methyl (Z)-4-octenoate as a key component of this chemical trail underscores the remarkable ability of parasitoids to evolve sensitivities to specific molecules that reliably indicate the presence of their hosts.

The host-finding behavior of E. sorbillans is complex, involving a suite of chemical cues. The fly exhibits a wide spectrum of responses to various chemical classes, including green leaf volatiles from the silkworm's host plants, Litsea polyantha and Persea bombycina[1][2]. Electroantennogram (EAG) studies have shown that the female uzifly's antennae are sensitive to a range of fatty acid derivatives, with alcohols generally eliciting higher responses than aldehydes[2]. The inclusion of methyl (Z)-4-octenoate in this chemical bouquet likely provides a more specific signal, allowing the parasitoid to distinguish its host from other herbivores on the same plant.

Unraveling the Message: Methodologies for the Study of (Z)-Oct-4-enoic Acid

The investigation of a volatile semiochemical like (Z)-Oct-4-enoic acid requires a multi-faceted approach, combining analytical chemistry with behavioral and electrophysiological bioassays.

Extraction and Identification of (Z)-Oct-4-enoic Acid

The volatile nature of short-chain fatty acids necessitates careful extraction techniques to minimize loss.

Experimental Protocol: Solvent Extraction of Short-Chain Fatty Acids from Insect Tissue

-

Sample Preparation: Excise the relevant tissue (e.g., pheromone glands, whole body) from the insect and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Homogenization: Homogenize the frozen tissue in a minimal volume of a suitable organic solvent, such as hexane or diethyl ether, containing an internal standard (e.g., a non-naturally occurring fatty acid of similar chain length).

-

Extraction: Vortex the homogenate for 2-3 minutes and then centrifuge to pellet the tissue debris.

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, convert the fatty acids to their methyl esters. This can be achieved by adding a derivatizing agent like boron trifluoride-methanol solution (14% BF₃ in MeOH) and heating the mixture.

-

Concentration: Carefully concentrate the extract under a gentle stream of nitrogen gas to the desired volume for analysis.

Analytical Workflow: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds.

| Parameter | Recommended Setting | Rationale |

| Column | A polar capillary column (e.g., DB-WAX, HP-INNOWax) | Provides good separation of fatty acid methyl esters. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 220-240 °C) | Allows for the separation of compounds with a wide range of boiling points. |

| Carrier Gas | Helium at a constant flow rate | Provides good chromatographic resolution. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Provides accurate mass-to-charge ratio measurements for compound identification. |

The mass spectrum of methyl (Z)-4-octenoate will show a characteristic molecular ion peak and fragmentation pattern that can be compared to spectral libraries like the NIST database for confirmation[4].

Proving the Function: Electrophysiological and Behavioral Bioassays

Identifying a compound in an insect is only the first step; proving its biological function requires bioassays.

Experimental Protocol: Electroantennography (EAG)

EAG measures the electrical response of an insect's antenna to an odorant, providing a measure of olfactory sensitivity[5][6].

-

Antenna Preparation: Carefully excise an antenna from a live insect and mount it between two electrodes using conductive gel.

-

Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. Puffs of air containing a known concentration of the test compound are injected into this airstream.

-

Data Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

-

Controls: A solvent blank and a known standard odorant are used as negative and positive controls, respectively.

A significant EAG response to (Z)-Oct-4-enoic acid or its methyl ester would indicate the presence of specific olfactory receptors for this compound on the antenna of the insect.

Experimental Protocol: Olfactometer Bioassay

An olfactometer is used to assess the behavioral response of an insect to a chemical cue. A Y-tube olfactometer is a common choice for testing attraction or repellency.

-

Apparatus Setup: A Y-shaped glass tube with a central arm and two side arms. A controlled airflow is passed through each side arm and exits through the central arm.

-

Stimulus Application: The test compound is applied to a filter paper and placed in one of the side arms. The other arm contains a solvent control.

-

Insect Introduction: An individual insect is introduced into the central arm and allowed to move freely.

-

Data Collection: The arm the insect chooses and the time spent in each arm are recorded.

-

Replication: The experiment is repeated multiple times, and the positions of the treatment and control arms are switched to avoid positional bias.

A statistically significant preference for the arm containing (Z)-Oct-4-enoic acid would demonstrate its role as an attractant.

The Blueprint of Production: Biosynthesis of (Z)-Oct-4-enoic Acid

The biosynthesis of fatty acids in insects begins with acetyl-CoA and involves a series of enzymatic reactions catalyzed by fatty acid synthase (FAS) and subsequent modifying enzymes like elongases and desaturases[7][8]. While the biosynthesis of long-chain unsaturated fatty acids is well-studied, the pathways leading to shorter-chain variants are less understood.

The production of (Z)-Oct-4-enoic acid likely involves a standard fatty acid synthesis pathway to produce a saturated C8 precursor, octanoic acid. This would then be followed by a desaturation step.

Hypothesized Biosynthetic Pathway of (Z)-Oct-4-enoic Acid

Caption: Hypothesized biosynthetic pathway of (Z)-Oct-4-enoic acid in insects.

The key enzyme in this proposed pathway is a Δ4-desaturase, which would introduce a double bond at the fourth carbon position of the octanoyl-acyl carrier protein (ACP) substrate. While Δ9, Δ11, and other desaturases are commonly found in insects for pheromone biosynthesis, the specific desaturase responsible for this transformation would need to be identified through transcriptomic and functional genomic studies of the relevant insect tissues, such as the fat body or specialized glands.

Broader Implications and Future Directions

The identification of (Z)-Oct-4-enoic acid and its derivatives as semiochemicals opens up several avenues for research and practical applications.

-

Pest Management: For parasitoids like E. sorbillans, understanding their chemical ecology can lead to the development of kairomone-based lures for monitoring and mass trapping, providing an environmentally benign alternative to insecticides for protecting valuable resources like silkworms[9].

-

Drug Development: The enzymes involved in the biosynthesis of these unique fatty acids, such as the putative Δ4-desaturase, could represent novel targets for the development of species-specific insect growth regulators.

-

Biodiversity and Evolution: Investigating the presence and function of (Z)-Oct-4-enoic acid in a wider range of insect species could provide insights into the evolution of chemical communication systems and the diversification of insect-plant and insect-insect interactions.

Future research should focus on confirming the behavioral role of methyl (Z)-4-octenoate in Exorista sorbillans through rigorous behavioral assays and identifying the specific olfactory receptors involved. Furthermore, elucidating the complete biosynthetic pathway through functional characterization of the enzymes will be crucial for a comprehensive understanding of this fascinating aspect of insect chemical ecology.

References

- Chemoreception in Antheraea assama-Exorista sorbillans complex: role of host plant chemicals. (n.d.).

- 4-Octenoic acid, methyl ester, (Z)-. (n.d.). NIST WebBook.

- Pheromones and Semiochemicals of Exorista sorbillans (Diptera: Tachinidae), the Uzifly. (2025). The Pherobase.

- Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. (2012). Journal of Visualized Experiments.

- Overview of the fatty acid biosynthesis pathway. (n.d.).

- Oviposition Strategies of Tachinid Parasitoids: Two Exorista Species as Case Studies. (2018).

- Chemical Communication. (n.d.). ENT 425 - General Entomology.

- Electroantennographic bioassay as a screening tool for host plant vol

- Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. (2019). PubMed Central.

- Chemical communic

- Host preference by Uzifly Exorista bombycis L. in pure line bivoltine breeds FC1 and FC2 (Bombyx mori L.). (2016). biolifejournals.com.

- Oviposition Strategies of Tachinid Parasitoids: Two Exorista Species as Case Studies. (2018).

- Pheromones and Semiochemicals of genus, Exorista (Diptera: Tachinidae). (n.d.). The Pherobase.

- Efficacy of an improved method to screen semiochemicals of insect. (2021). PubMed Central.

- Oviposition Strategies of Tachinid Parasitoids: Two Exorista Species as Case Studies. (2018). SAGE Journals.

- Tissue esterases of Exoristina sorbillans (Uzi fly). (n.d.). Indian Academy of Sciences.

- An Overview of Insect Semiochemical Detection. (2024). Vigyan Varta.

- Exorista sorbillans. (2026). Grokipedia.

- Tools for detecting insect semiochemicals: a review. (2018). PubMed.

- Electroantennographic Bioassay as a Screening Tool for Host Plant Vol

- Volatile attractant for trapping Uzi fly, Exorista bombycis, a parasitoid pest on mulberry silkworm, Bombyx mori. (n.d.). NBAIR.

- Biosynthesis of polyunsaturated fatty acids in lower eukaryotes. (2006). PubMed.

- The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae). (2022). PubMed Central.

- Fatty acid synthases and desaturases are essential for the biosynthesis of α‐linolenic acid and metamorphosis in a major mulberry pest, Glyphodes pyloalis walker (Lepidoptera: Pyralidae). (n.d.).

- Exorista sorbillans. (n.d.). Wikipedia.

- Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. (2020). Frontiers in Plant Science.

- Exorista sorbillans (Diptera: Tachinidae) parasitism shortens host larvae growth duration by regulating ecdysone and juvenile hormone titers in Bombyx mori (Lepidoptera: Bombycidae). (2023).

- The Key Role of 4-methyl-5-vinylthiazole in the Attraction of Scarab Beetle Pollinators: a Unique Olfactory Floral Signal Shared by Annonaceae and Araceae. (2012).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. Pheromones and Semiochemicals of Exorista sorbillans (Diptera: Tachinidae), the Uzifly [pherobase.com]

- 5. researchgate.net [researchgate.net]

- 6. Electroantennographic bioassay as a screening tool for host plant volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of 10,12-dienoic fatty acids by a bifunctional Delta11 desaturase in Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. databases.nbair.res.in [databases.nbair.res.in]

An In-depth Technical Guide to (Z)-Oct-4-enoic Acid: From Historical Synthesis to Emerging Biological Significance

This guide provides a comprehensive technical overview of (Z)-Oct-4-enoic acid, a medium-chain monounsaturated fatty acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, its physicochemical properties, known biological occurrences, and the analytical methodologies pertinent to its study. By synthesizing historical literature with contemporary findings, this guide aims to serve as an authoritative resource on this specific fatty acid isomer.

Introduction and Physicochemical Profile

(Z)-Oct-4-enoic acid, also known as cis-4-octenoic acid, is an eight-carbon fatty acid with a single cis-double bond between the fourth and fifth carbon atoms. Its molecular formula is C₈H₁₄O₂.[1][2] As a medium-chain fatty acid, its properties are influenced by both the carboxylic acid head and the moderately long hydrocarbon tail, granting it limited solubility in water but good solubility in organic solvents.[3]

| Property | Value | Reference |

| CAS Number | 18654-81-4 | [1][2] |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [4] |

| Melting Point | -35 °C | [1] |

| Boiling Point | 96 °C | [1] |

| Density | 0.930 g/cm³ | [1] |

| Flash Point | 137.2 °C | [1] |

Historical Perspective on the Synthesis of Octenoic Acids

The history of (Z)-Oct-4-enoic acid is intrinsically linked to the broader exploration of unsaturated fatty acid synthesis. Early works, while not always targeting this specific isomer, laid the foundational chemistry for its eventual isolation and characterization.

Pioneering Work in Octenoic Acid Synthesis

A significant early contribution to the synthesis of octenoic acids came from Knight and Diamond in 1959, published in The Journal of Organic Chemistry. While their work focused on a variety of octenoic acid isomers, it provided key methodologies for the synthesis of such compounds. Their approaches, however, did not specifically detail the synthesis of the (Z)-4 isomer.

A Definitive Synthesis of (Z)-Oct-4-enoic Acid

A key publication that specifically describes the synthesis of (Z)-Oct-4-enoic acid appeared in a 1980 issue of Tetrahedron Letters. This paper presented a stereoselective method to produce the cis isomer, marking a significant step in the availability of this compound for further study.[5]

Conceptual Workflow for the 1980 Synthesis:

Caption: Generalized workflow for the synthesis of (Z)-Oct-4-enoic acid.

Biological Significance and Natural Occurrence

While less common than other fatty acids, (Z)-Oct-4-enoic acid has been identified in biological systems, suggesting specific metabolic roles.

Presence in Human Urine and as a Metabolic Marker

(Z)-Oct-4-enoic acid has been detected in human urine.[1] Its presence is suggested to be an indicator of incomplete fatty acid metabolism.[1] Elevated levels of this fatty acid may point to metabolic disorders, potentially related to deficiencies in carnitine or its esters, which are crucial for fatty acid transport into the mitochondria for beta-oxidation.[1] This makes (Z)-Oct-4-enoic acid a potential biomarker for diagnosing certain metabolic diseases.[1]

Potential Occurrence in Dairy Products

While the direct presence of (Z)-Oct-4-enoic acid in dairy products is not extensively documented, related compounds are found. For instance, octanoic acid is a known component of cheese.[6] Furthermore, ethyl octanoate, an ester derivative, has been identified as an odor-active compound in fermented dairy products like mabisi.[7] The enzymatic and microbial processes in ruminants and during fermentation could potentially lead to the formation of various octenoic acid isomers, including the (Z)-4 form.

Analytical Methodologies

The detection and quantification of (Z)-Oct-4-enoic acid in complex biological matrices require sensitive and specific analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of fatty acids. For volatile fatty acids like (Z)-Oct-4-enoic acid, direct analysis or derivatization to form more stable and volatile esters (e.g., methyl esters) can be employed. The use of polar capillary columns, such as those with a DB-FFAP stationary phase, allows for the separation of different fatty acid isomers.[3] Mass spectrometry provides definitive identification based on the fragmentation pattern of the molecule.

General GC-MS Workflow for Fatty Acid Analysis:

Caption: A typical workflow for the analysis of fatty acids using GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is another viable technique for the analysis of organic acids in biological samples. Reversed-phase chromatography with a C8 or C18 column is commonly used. UV detection at a low wavelength (around 210 nm) is suitable for detecting the carboxyl group.[8] The separation of cis and trans isomers can be challenging but may be achieved with specialized columns and mobile phases.

Future Directions and Conclusion

(Z)-Oct-4-enoic acid, while not as widely studied as other fatty acids, presents interesting avenues for future research. Its role as a potential biomarker for metabolic diseases warrants further investigation to establish clear correlations and diagnostic utility. Exploring its natural occurrence, particularly in fermented foods and its potential antimicrobial properties, could reveal novel applications.[3] The historical synthesis work has provided the means to obtain this compound for study, and modern analytical techniques offer the sensitivity and specificity needed to explore its biological roles in greater detail. This guide serves as a foundational resource to encourage and support further scientific inquiry into this unique medium-chain fatty acid.

References

-

ChemSynthesis. (4Z)-4-octenoic acid - 18654-81-4, C8H14O2, density, melting point, boiling point, structural formula, synthesis. [Link]

- Murawski, U., & Egge, H. (1975). Technology for the identification of unusual cis, cis octadecadienoic fatty acids.

-

The Good Scents Company. (Z)-4-octenoic acid, 18654-81-4. [Link]

- Knight, J. A., & Diamond, J. H. (1959). Synthesis of Some Octenoic Acids. The Journal of Organic Chemistry, 24(3), 400–403.

- Zeppa, G., Gerbi, V., & Gasca, E. (2001). Determination of Organic Acids, Sugars, Diacetyl, and Acetoin in Cheese by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 49(6), 2722–2726.

- Moonga, M., Schouteten, J. J., Rohm, H., & De Meulenaer, B. (2025). Odor-active aroma compounds in traditional fermented dairy products: The case of mabisi in supporting food and nutrition security in Zambia. Food Chemistry, 465, 139553.

-

FooDB. Showing Compound 4E-Octenoic acid (FDB019443). [Link]

-

The Fragrance Conservatory. Octanoic acid - The Ingredient Directory. [Link]

- Schaller, F., & Weiler, E. W. (2002). Enzymes of the biosynthesis of octadecanoid‐derived signalling molecules. Journal of Experimental Botany, 53(374), 1597–1604.

-

Wikipedia. Oleic acid. [Link]

- Li, J., Jie, L., Wang, Y., Zhang, H., & Wang, J. (2023). Identification and quantification of branched-chain fatty acids and odd-chain fatty acids of mammalian milk, dairy products, and. Food Chemistry, 404, 134591.

- Johnson, C. W., et al. (2019). and cis,trans-Muconic Acid from Biological Conversion: Laboratory Analytical Procedure (LAP).

- Valenzuela, S. A., et al. (2021). A Colorimetric Method for Quantifying Cis and Trans Alkenes Using an Indicator Displacement Assay.

-

Wikipedia. Caprylic acid. [Link]

- Bevilacqua, A. E., & Califano, A. N. (1989). Determination of Organic Acids in Dairy Products by High Performance Liquid Chromatography. Journal of Food Science, 54(4), 1076–1077.

-

ChemSynthesis. (4Z)-4-octenoic acid - 18654-81-4, C8H14O2, density, melting point, boiling point, structural formula, synthesis. [Link]

- Zeppa, G. (2004). Determination of Organic Acids, Sugars, Diacetyl, and Acetoin in Cheese by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 52(18), 5621–5625.

- Ogura, K., et al. (2010). CO2 attraction by specifically adsorbed anions and subsequent accelerated electrochemical reduction. Electrochimica Acta, 56(1), 381-386.

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Nonderivatization analytical method of fatty acids and cis pinonic acid and its application in ambient PM2.5 aerosols in the greater Vancouver area in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. The Clinical and Forensic Toxicology of Z-drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Octanoic acid | The Fragrance Conservatory [fragranceconservatory.com]

- 7. Odor-active aroma compounds in traditional fermented dairy products: The case of mabisi in supporting food and nutrition security in Zambia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (Z)-Oct-4-enoic Acid for Researchers and Drug Development Professionals

Foreword: Understanding the Versatility of a Unique Fatty Acid

(Z)-Oct-4-enoic acid, a monounsaturated medium-chain fatty acid, represents a fascinating and versatile building block in the landscape of organic synthesis and chemical biology. Its distinct structural features—a cis-configured double bond at the fourth position and a terminal carboxylic acid—impart a unique reactivity profile that makes it a valuable precursor for a range of molecules, from signaling lipids to complex natural products. This guide provides an in-depth exploration of the physical and chemical properties of (Z)-Oct-4-enoic acid, offering a technical resource for researchers, scientists, and professionals in the field of drug development. We will delve into its synthesis, purification, spectroscopic characterization, and chemical reactivity, providing both theoretical understanding and practical insights to empower its effective utilization in the laboratory.

Core Molecular and Physical Characteristics

A thorough understanding of the fundamental physical properties of (Z)-Oct-4-enoic acid is paramount for its effective handling, storage, and application in synthetic chemistry. These properties are summarized in the table below, followed by a more detailed discussion.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [2] |

| CAS Number | 18654-81-4 | [1] |

| Appearance | Liquid (at room temperature) | |

| Boiling Point | 240 °C at 760 mmHg | [3][4] |

| Melting Point | -35 °C | [5] |

| Density | 0.955 g/cm³ | [3][4] |

| pKa | ~4-5 (estimated for a carboxylic acid) |

The relatively low melting point and high boiling point are characteristic of a medium-chain fatty acid. The presence of the cis-double bond introduces a "kink" in the hydrocarbon chain, which disrupts efficient packing in the solid state and results in a lower melting point compared to its saturated counterpart, octanoic acid. The carboxylic acid moiety confers a moderate polarity to the molecule, allowing for some solubility in polar organic solvents, while the hydrocarbon tail ensures solubility in nonpolar solvents. For long-term storage, it is advisable to keep (Z)-Oct-4-enoic acid in a cool, dry place under an inert atmosphere to prevent potential oxidation of the double bond.

Synthesis and Purification: A Practical Approach

The synthesis of (Z)-Oct-4-enoic acid can be achieved through various synthetic routes. A common and effective method involves the stereoselective reduction of an alkyne precursor, which ensures the desired cis-geometry of the double bond. A general workflow for such a synthesis is outlined below.

Caption: Synthetic workflow for (Z)-Oct-4-enoic acid.

Step-by-Step Synthesis Protocol (Illustrative):

-

Starting Material: The synthesis commences with oct-4-ynoic acid, which can be prepared from commercially available starting materials.

-

Stereoselective Reduction: The key step is the partial hydrogenation of the alkyne to a cis-alkene. This is typically achieved using Lindlar's catalyst, a poisoned palladium catalyst (Pd/CaCO₃ treated with lead acetate and quinoline). The reaction is carried out under a hydrogen atmosphere in a suitable solvent such as methanol or ethyl acetate.

-

Reaction Monitoring: The progress of the reaction should be carefully monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting alkyne and to prevent over-reduction to the fully saturated octanoic acid.

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude (Z)-Oct-4-enoic acid.

Purification Protocol:

Purification of the crude product is crucial to remove any unreacted starting material, catalyst residues, and byproducts. A standard and effective method for purifying liquid carboxylic acids is as follows:

-

Acid-Base Extraction: The crude acid is dissolved in a suitable organic solvent like diethyl ether. This solution is then washed with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid is deprotonated and partitions into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.

-

Acidification and Re-extraction: The aqueous layer is then carefully acidified with a strong acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid, which protonates the carboxylate and regenerates the free acid. The purified acid is then extracted back into an organic solvent.

-

Drying and Solvent Removal: The organic layer containing the purified acid is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Distillation: For high-purity requirements, the resulting liquid can be further purified by vacuum distillation.[6]

Spectroscopic Characterization: Deciphering the Molecular Signature

Spectroscopic techniques are indispensable for confirming the structure and purity of synthesized (Z)-Oct-4-enoic acid.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a wealth of information about the structure. Key expected signals include:

-

A broad singlet in the region of 10-12 ppm corresponding to the acidic proton of the carboxylic acid.

-

Two multiplets in the region of 5.3-5.5 ppm corresponding to the two vinylic protons on the cis-double bond. The coupling constant between these protons (typically ~10-12 Hz for cis-alkenes) is a key diagnostic feature.

-

Multiplets in the region of 2.0-2.5 ppm for the methylene protons alpha to the carbonyl group and the double bond.

-

A triplet around 0.9 ppm for the terminal methyl group.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. Expected chemical shifts include:

-

A signal in the region of 175-180 ppm for the carbonyl carbon of the carboxylic acid.

-

Two signals in the region of 125-135 ppm for the two sp²-hybridized carbons of the double bond.

-

Signals for the sp³-hybridized carbons of the alkyl chain at progressively higher fields.

-

3.2. Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups:

-

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

A strong, sharp absorption peak around 1710 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.

-

A medium-intensity peak around 1650 cm⁻¹ is indicative of the C=C stretch of the cis-alkene.

-

A peak around 3000-3010 cm⁻¹ can be attributed to the =C-H stretching of the vinylic hydrogens.

3.3. Mass Spectrometry (MS)

While mass spectrometry of the free acid can be performed, it is often derivatized to a more volatile ester (e.g., methyl ester) for analysis by gas chromatography-mass spectrometry (GC-MS).[7] The mass spectrum of the methyl ester would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would provide further structural information, with characteristic losses of the methoxy group and fragmentation along the alkyl chain.

Chemical Reactivity: A Tale of Two Functional Groups

The chemical reactivity of (Z)-Oct-4-enoic acid is dictated by its two primary functional groups: the carboxylic acid and the alkene.

4.1. Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of transformations, most notably esterification.

Sources

- 1. (Z)-oct-4-enoic acid [webbook.nist.gov]

- 2. chemscene.com [chemscene.com]

- 3. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. (Z)-oct-4-enoic acid | 18654-81-4 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Octenoic acid, methyl ester, (Z)- [webbook.nist.gov]

An In-depth Technical Guide to (Z)-Oct-4-enoic Acid for Advanced Research and Development

This guide provides a comprehensive technical overview of (Z)-oct-4-enoic acid, a medium-chain unsaturated fatty acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the compound's chemical identity, physicochemical properties, synthesis and purification protocols, spectral analysis, and its potential applications in the pharmaceutical sciences, grounded in established scientific principles and supported by relevant literature.

Chemical Identity and Nomenclature

(Z)-Oct-4-enoic acid is a monounsaturated fatty acid characterized by an eight-carbon chain with a cis-configured double bond between the fourth and fifth carbon atoms.

-

IUPAC Name: (Z)-oct-4-enoic acid

-

Synonyms: cis-4-Octenoic acid, (4Z)-4-Octenoic acid

-

CAS Number: 18654-81-4

Physicochemical and Molecular Properties

A thorough understanding of the physicochemical properties of (Z)-oct-4-enoic acid is fundamental for its application in both chemical synthesis and biological studies. These properties influence its solubility, reactivity, and potential for formulation.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | |

| Molecular Weight | 142.20 g/mol | |

| Boiling Point | 239.9 °C at 760 mmHg | |

| Density | 0.955 g/cm³ | |

| Flash Point | 137.2 °C |

Synthesis and Purification: A Detailed Protocol

The stereoselective synthesis of (Z)-alkenes is a critical challenge in organic chemistry. The following protocol outlines a plausible and robust method for the preparation and purification of (Z)-oct-4-enoic acid, based on established methodologies for the synthesis of Z-alkenoic acids.

Stereoselective Synthesis

A common and effective strategy for the synthesis of (Z)-alkenes involves the partial reduction of an alkyne precursor. This approach ensures high stereoselectivity.

Experimental Protocol:

-

Synthesis of Oct-4-ynoic Acid: The synthesis begins with the alkulation of a smaller alkyne. For instance, the deprotonation of pentyne with a strong base like sodium amide (NaNH₂) in liquid ammonia, followed by reaction with 3-bromopropanoic acid, would yield oct-4-ynoic acid.

-

Lindlar Reduction: The key step for achieving the (Z)-stereochemistry is the partial hydrogenation of the alkyne using a poisoned catalyst, famously known as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).

-

Dissolve oct-4-ynoic acid in a suitable solvent, such as ethanol or ethyl acetate.

-

Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

-

The reaction vessel is then flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (usually at or slightly above atmospheric pressure).

-

The reaction progress is carefully monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to prevent over-reduction to the saturated octanoic acid.

-

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude (Z)-oct-4-enoic acid.

Purification

Purification of the crude product is essential to remove any unreacted starting material, the saturated byproduct, and any catalyst residues.

Experimental Protocol:

-

Acid-Base Extraction: The crude product can be dissolved in an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution. The fatty acid will be deprotonated and move to the aqueous layer. This layer is then separated and acidified with a strong acid (e.g., HCl) to re-protonate the carboxylic acid, which can then be extracted back into an organic solvent. This process effectively removes neutral impurities.

-

Chromatographic Purification: For high-purity requirements, flash column chromatography on silica gel is recommended.[1]

-

A solvent system of hexane and ethyl acetate is typically used, with a gradient of increasing polarity.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Argentation chromatography, which utilizes the interaction of the double bond with silver ions, can also be employed for separating unsaturated fatty acids from their saturated counterparts and for separating cis and trans isomers.[2]

-

Caption: Workflow for the synthesis and purification of (Z)-Oct-4-enoic acid.

Spectral Characterization

The structural confirmation of (Z)-oct-4-enoic acid is achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Olefinic Protons: The two protons on the cis-double bond are expected to appear as a multiplet in the range of δ 5.3-5.5 ppm. The cis-coupling constant (J) would be approximately 10-12 Hz.

-

Methylene Protons: The CH₂ groups adjacent to the double bond and the carboxyl group will have distinct chemical shifts. The protons alpha to the carboxyl group are expected around δ 2.3-2.5 ppm, while those alpha to the double bond would be around δ 2.0-2.2 ppm.

-

Alkyl Protons: The remaining methylene and methyl protons will appear further upfield, typically between δ 0.9 and 1.7 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: The carboxylic acid carbon will be the most downfield signal, expected around δ 179-181 ppm.

-

Olefinic Carbons: The two carbons of the double bond should appear in the range of δ 128-132 ppm.

-

Alkyl Carbons: The carbons of the alkyl chain will resonate at higher field strengths, typically between δ 14 and 35 ppm.

Mass Spectrometry

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 142.

-

Fragmentation Pattern: Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17) and the carboxyl group (-45). The fragmentation of the alkyl chain would also produce a series of characteristic peaks. For a similar compound, 2-octenoic acid, significant fragments are observed at m/z 41, 55, and 73.[3]

Applications in Drug Research and Development

While specific applications of (Z)-oct-4-enoic acid in drug development are not extensively documented, its properties as a medium-chain unsaturated fatty acid suggest several potential areas of utility.

Permeation Enhancer in Transdermal Drug Delivery

Fatty acids are known to enhance the permeation of drugs through the skin by disrupting the highly ordered structure of the stratum corneum lipids.[4][5] The cis-double bond in (Z)-oct-4-enoic acid introduces a "kink" in the alkyl chain, which can increase the fluidity of the lipid bilayers in the skin, thereby facilitating the passage of drug molecules. Medium-chain fatty acids, in particular, have been shown to be effective for both hydrophilic and lipophilic drugs.[6]

Component of Lipid-Based Drug Delivery Systems

Lipid nanoparticles (LNPs) and nanoemulsions are increasingly used to improve the solubility, stability, and bioavailability of poorly water-soluble drugs.[7][8] Unsaturated fatty acids can be incorporated into these formulations to modulate their physical properties, such as fluidity and drug-loading capacity. The presence of unsaturated lipids can influence the interaction of the nanoparticles with cell membranes, potentially enhancing cellular uptake.[7]

Caption: Potential roles of (Z)-Oct-4-enoic acid in drug development.

Conclusion